Benzyl stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry: Enzymatic Synthesis

Summary of Application: In biochemistry, Benzyl stearate is synthesized enzymatically as a greener alternative to chemical catalysts in esterification reactions .

Experimental Procedures: The production involves the esterification of stearic acid and benzyl alcohol using commercial immobilized lipases like Novozym 435 as catalysts in a solvent-free system .

Results: The highest conversion achieved was 98.9% with a molar ratio of 1:7 (stearic acid: benzyl alcohol) at 60°C and 200 rpm .

Cosmetics: Emollient Properties

Summary of Application: Benzyl stearate is used in cosmetics for its emollient properties, providing a smooth and soft texture to skincare products .

Experimental Procedures: It is typically incorporated into cosmetic formulations during the emulsification process to enhance product stability and texture .

Results: The inclusion of Benzyl stearate results in improved skin feel and prolonged moisturization effects in cosmetic products .

Pharmaceuticals: Excipient in Drug Formulation

Summary of Application: In pharmaceuticals, Benzyl stearate serves as an excipient, aiding in the stability and efficacy of drug formulations .

Experimental Procedures: It is blended with active pharmaceutical ingredients and other excipients during the tablet or capsule manufacturing process .

Results: The use of Benzyl stearate as an excipient contributes to the overall stability and effectiveness of the pharmaceutical product .

Industrial: Lubricant and Softener

Summary of Application: Benzyl stearate finds industrial applications as a lubricant and softener, particularly in the textile industry .

Experimental Procedures: It is applied to textiles to enhance their softness and reduce friction during the manufacturing process .

Results: Textiles treated with Benzyl stearate exhibit improved softness and durability, enhancing the final product quality .

Material Science: Surfactant Properties

Summary of Application: In material science, Benzyl stearate’s surfactant properties are explored for creating self-aggregating micelles .

Experimental Procedures: The compound is studied for its ability to reduce surface tension and form micelles in aqueous solutions .

Results: Benzyl stearate-based surfactants show potential for self-aggregation at lower concentrations compared to conventional surfactants .

Environmental: Biodegradability in Sunscreens

Summary of Application: Environmental applications of Benzyl stearate include its use in sunscreens, where its biodegradability is a key factor .

Experimental Procedures: Sunscreens containing Benzyl stearate are assessed for their environmental impact and degradation post-use .

Results: Studies suggest that Benzyl stearate in sunscreens poses a lower environmental risk due to its higher biodegradability .

Benzyl stearate is an aromatic ester with the molecular formula C25H42O2. It is synthesized through the esterification of stearic acid and benzyl alcohol, typically using enzymatic catalysis in a solvent-free system. This compound is characterized by its emollient properties, making it valuable in cosmetic formulations for skin moisturizing and protective effects .

The primary chemical reaction involved in the formation of benzyl stearate is the esterification process, which can be represented as follows:

This reaction is facilitated by enzymes such as immobilized lipases, with Novozym 435 being particularly effective, achieving conversion rates as high as 92.3% within six hours under optimal conditions .

Benzyl stearate exhibits notable biological activity primarily as an emollient. It provides a protective barrier on the skin, enhancing moisture retention and improving skin texture. The compound is metabolized by esterases in the body, breaking down into stearic acid and benzyl alcohol, which may participate in various metabolic pathways . Its action is influenced by environmental factors like temperature and agitation during synthesis.

The most common synthesis method for benzyl stearate involves enzymatic catalysis. The process can be summarized as follows:

- Materials Required: Stearic acid, benzyl alcohol, and an enzyme catalyst (e.g., Novozym 435).

- Procedure:

- Combine stearic acid and benzyl alcohol in a reaction vessel.

- Add the enzyme catalyst.

- Maintain optimal conditions (temperature, agitation) to facilitate the reaction.

- Monitor conversion rates to ensure maximum yield.

This method is advantageous due to its environmental friendliness and efficiency compared to traditional chemical synthesis methods that may require solvents .

Benzyl stearate finds extensive applications in various fields:

- Cosmetics: Used as an emollient in creams and lotions to enhance skin hydration.

- Pharmaceuticals: Acts as a carrier or solvent for active ingredients.

- Industrial: Utilized in lubricants and plasticizers due to its favorable physical properties.

Its unique combination of hydrophobic and lipophilic characteristics makes it versatile across these applications .

Research indicates that benzyl stearate interacts with various enzymes during its synthesis and metabolism. The enzymatic pathway for its production involves esterification reactions that are critical in fat metabolism. Studies have shown that environmental conditions can significantly influence these interactions, affecting both yield and stability of the compound .

Benzyl stearate shares similarities with several other compounds, particularly other fatty acid esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl Palmitate | C23H46O2 | Shorter carbon chain; less viscous |

| Stearyl Alcohol | C18H38O | Fatty alcohol; used in emulsions |

| Cetyl Palmitate | C28H56O2 | Higher melting point; used as a thickener |

| Octadecyl Benzoate | C25H50O2 | Similar ester properties; used in cosmetics |

Benzyl stearate's unique structure with a longer carbon chain contributes to its superior emollient properties compared to these similar compounds, making it particularly effective in skin care applications .

Benzyl stearate (C₂₅H₄₂O₂) is an aromatic ester characterized by a long hydrophobic alkyl chain (from stearic acid) and a hydrophilic benzyl group. Its IUPAC name is phenylmethyl octadecanoate, reflecting the structural integration of an 18-carbon chain with a benzyl moiety.

Key Nomenclature and Identifiers

The compound’s structure consists of a stearic acid backbone esterified to benzyl alcohol, forming a stable ester linkage.

Historical Context and Discovery

Benzyl stearate’s development traces back to early 20th-century studies on benzyl esters. A 1924 patent (US1553271A) outlined methods for synthesizing benzyl esters of higher fatty acids, including stearic acid, using benzyl chloride and sodium hydroxide. Early research focused on its therapeutic potential, though its irritating properties limited clinical use.

By the 1930s, enzymatic synthesis methods emerged, leveraging lipases for greener production. Modern industrial processes now prioritize enzymatic catalysis over traditional acid-base methods, aligning with sustainable chemistry principles.

Industrial and Academic Relevance

Benzyl stearate’s applications span cosmetics, pharmaceuticals, and materials science, driven by its emollient, surfactant, and lubricating properties.

Core Applications

Enzymatic synthesis represents a green and sustainable approach for benzyl stearate production, offering advantages including mild reaction conditions, high selectivity, and environmental compatibility. The enzymatic route primarily involves the esterification of stearic acid with benzyl alcohol using immobilized lipases as biocatalysts in solvent-free systems .

The enzymatic synthesis of benzyl stearate follows a direct esterification mechanism where stearic acid reacts with benzyl alcohol in the presence of lipase enzymes. This process operates under significantly milder conditions compared to traditional chemical methods, typically requiring temperatures between 40-80°C and atmospheric pressure . The reaction proceeds through the formation of an enzyme-substrate complex, followed by acyl-enzyme intermediate formation and subsequent nucleophilic attack by benzyl alcohol to produce the desired ester product .

Commercial immobilized lipases have demonstrated exceptional catalytic activity for benzyl stearate synthesis. Among the various lipases tested, Novozym 435 and Lipozyme TL IM have shown superior performance, with Novozym 435 achieving the highest conversion rates [3]. The enzymatic process offers several distinct advantages including catalyst reusability, reduced side reactions, and the ability to operate under environmentally benign conditions without requiring organic solvents [4].

Role of Novozym 435 in Solvent-Free Systems

Novozym 435, which consists of Candida antarctica lipase B immobilized on acrylic resin beads, has emerged as the most effective biocatalyst for benzyl stearate synthesis in solvent-free systems . This immobilized enzyme preparation demonstrates remarkable stability and activity under the reaction conditions required for ester formation.

The superior performance of Novozym 435 can be attributed to its unique structural characteristics and immobilization matrix. The enzyme maintains its catalytic activity over extended reaction periods and can be recycled multiple times without significant loss of performance [5]. Studies have shown that Novozym 435 exhibits almost 100% enzyme activity up to seven cycles of reaction, with gradual decrease thereafter [5].

In solvent-free systems, Novozym 435 catalyzes the esterification reaction through a ping-pong bi-bi mechanism, where the enzyme first binds to the carboxylic acid substrate to form an acyl-enzyme intermediate, followed by the reaction with benzyl alcohol to produce the ester product [5]. The absence of organic solvents eliminates mass transfer limitations and reduces the overall environmental impact of the process [4].

The optimal performance of Novozym 435 in benzyl stearate synthesis has been achieved under specific conditions including a temperature of 60°C, molar ratio of stearic acid to benzyl alcohol of 1:7, and reaction time of 6 hours, resulting in conversion yields of up to 98.9% . The enzyme loading typically ranges from 4.4 to 30 mg/mL depending on the specific reaction conditions and desired conversion rates [6].

Optimization of Reaction Parameters (Temperature, Molar Ratios)

The optimization of reaction parameters is crucial for maximizing benzyl stearate yield in enzymatic synthesis. Temperature, molar ratio of substrates, reaction time, and enzyme loading represent the most critical variables affecting the esterification process .

Temperature Optimization

Temperature significantly influences the enzymatic esterification reaction by affecting both enzyme activity and reaction thermodynamics. The optimal temperature range for benzyl stearate synthesis using immobilized lipases typically falls between 59-73°C [7] [8]. At temperatures below this range, the reaction rate is significantly reduced due to lower molecular motion and enzyme activity. Conversely, temperatures exceeding 80°C can lead to enzyme denaturation and reduced catalytic performance .

Research has demonstrated that the temperature effect follows a typical enzymatic behavior where activity increases with temperature up to an optimal point, beyond which thermal deactivation becomes dominant [8]. For Novozym 435-catalyzed synthesis, the optimal temperature of 60°C provides the best balance between reaction rate and enzyme stability .

Molar Ratio Optimization

The molar ratio of stearic acid to benzyl alcohol plays a critical role in driving the equilibrium toward ester formation. Since esterification is a reversible reaction, excess alcohol is required to shift the equilibrium toward product formation [9]. Studies have shown that optimal molar ratios range from 1:6 to 1:7 (stearic acid to benzyl alcohol) [7].

At molar ratios below 1:3, incomplete conversion occurs due to insufficient alcohol concentration. However, excessive alcohol concentrations beyond 1:10 do not provide significant improvement in conversion rates and may lead to substrate inhibition effects [7]. The optimal molar ratio of 1:7 has been consistently reported to provide maximum conversion yields of 98.9% under optimized conditions .

Reaction Time and Enzyme Loading

Reaction time optimization reveals that benzyl stearate synthesis typically requires 4-32 hours for completion, depending on the specific reaction conditions [6]. Shorter reaction times can be achieved at higher temperatures and enzyme loadings, but this must be balanced against enzyme stability considerations [8].

Enzyme loading optimization demonstrates that concentrations between 4.4-30 mg/mL are most effective for benzyl stearate synthesis [6]. Lower enzyme loadings result in incomplete conversion due to insufficient catalytic sites, while excessive enzyme concentrations do not provide proportional improvements in yield and increase process costs [10].

| Parameter | Optimal Range | Maximum Yield Conditions |

|---|---|---|

| Temperature | 59-73°C | 60°C |

| Molar Ratio (Acid:Alcohol) | 1:6 to 1:7 | 1:7 |

| Reaction Time | 6-24 hours | 6 hours |

| Enzyme Loading | 4.4-30 mg/mL | Variable based on scale |

| Conversion Yield | 90-98.9% | 98.9% |

Chemical Synthesis via Acid-Catalyzed Esterification

Acid-catalyzed esterification represents the traditional and most widely employed method for industrial benzyl stearate production. This approach utilizes various acid catalysts to promote the direct esterification reaction between stearic acid and benzyl alcohol under elevated temperature conditions [11] [12].

The mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen of stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol [12]. The reaction proceeds through a tetrahedral intermediate, followed by water elimination to form the ester bond. The overall reaction is reversible and requires removal of water to drive the equilibrium toward product formation [11].

Classical acid-catalyzed esterification typically employs strong acids such as sulfuric acid, phosphotungstic acid, or heteropolyacids as catalysts [13] [9]. The reaction is conducted under reflux conditions with continuous water removal through azeotropic distillation or molecular sieves [12]. Temperature requirements typically range from 65-260°C depending on the specific catalyst system employed [9].

The choice of acid catalyst significantly influences reaction efficiency, selectivity, and environmental impact. Heteropolyacids have gained attention as environmentally benign alternatives to traditional mineral acids, offering advantages including recyclability, reduced corrosion, and simplified product separation [14]. Phosphotungstic acid has demonstrated particular effectiveness for stearic acid esterification, achieving yields of up to 98% under optimized conditions [14].

Reaction Parameters and Optimization

Temperature optimization in acid-catalyzed systems reveals that higher temperatures generally favor increased reaction rates and conversion yields. Studies have shown that temperatures between 200-280°C are most effective for rapid esterification, with optimal conditions typically around 260°C for heteropolyacid catalysts [9]. At these elevated temperatures, reaction times can be reduced to as little as 5 minutes while maintaining high conversion yields [9].

The molar ratio of stearic acid to benzyl alcohol significantly affects conversion efficiency in acid-catalyzed systems. Optimal ratios typically range from 1:1.5 to 1:15, with excess alcohol required to drive the equilibrium toward ester formation [15] [9]. Research has demonstrated that a molar ratio of 1:9 provides optimal balance between conversion efficiency and economic considerations [9].

Catalyst loading optimization shows that concentrations between 0.4-5 mol% relative to stearic acid are most effective [9] [14]. Loading below 0.4 mol% results in incomplete conversion due to insufficient catalytic sites, while loadings exceeding 5 mol% can promote side reactions including ether formation and alcohol dehydration [14].

| Catalyst Type | Temperature (°C) | Molar Ratio | Catalyst Loading | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 65-120 | 1:15 | 0.75 mol% | 99 |

| Phosphotungstic Acid | 110 | 1:1.5 | 1 mol% | 98 |

| Heteropolyacids | 260 | 1:9 | 5 wt% | 88.3 |

| Sulfonated Carbon | 260 | 1:9 | 5 wt% | 88.3 |

Industrial-Scale Production Techniques

Industrial production of benzyl stearate requires sophisticated process design considerations to ensure economic viability, consistent product quality, and environmental compliance. Large-scale manufacturing typically employs continuous processing techniques that maximize efficiency while minimizing operational costs [16] [17].

Continuous Fixed-Bed Reactor Systems

Industrial benzyl stearate production often utilizes continuous fixed-bed reactor configurations where reactants are continuously fed through a packed bed of immobilized catalyst [18]. This design offers several advantages including consistent product quality, reduced labor requirements, and improved heat and mass transfer characteristics compared to batch processing [16].

The fixed-bed system typically operates with benzyl alcohol and stearic acid fed continuously at controlled ratios, with temperature maintained through external heating systems. Water removal is accomplished through continuous distillation or vapor-phase separation to maintain favorable reaction equilibrium [18]. Residence times are optimized to ensure complete conversion while minimizing catalyst deactivation [16].

Multi-Stage Reaction Systems

For enhanced conversion efficiency, industrial processes may employ multi-stage reaction configurations where the esterification is conducted in series of reactors operating at different conditions [18]. The first stage typically operates at moderate conditions to achieve initial conversion, followed by subsequent stages at higher temperatures to drive the reaction to completion [16].

This approach allows for better temperature control, improved water removal, and higher overall conversion rates compared to single-stage processes. Each stage can be optimized independently to maximize overall process efficiency while minimizing energy consumption [18].

Process Integration and Optimization

Modern industrial benzyl stearate production incorporates advanced process integration techniques including heat recovery, solvent recycling, and automated control systems [16]. Heat integration allows for energy recovery from high-temperature reaction streams to preheat incoming reactants, significantly reducing overall energy requirements [17].

Advanced process control systems monitor critical parameters including temperature, pressure, flow rates, and product quality in real-time, enabling rapid response to process variations and maintaining consistent product specifications [16]. Statistical process optimization techniques, including response surface methodology, are employed to continuously improve process efficiency and yield [7].

Environmental and Safety Considerations

Industrial production facilities must comply with stringent environmental regulations regarding emissions, waste disposal, and worker safety [16]. Modern plants incorporate sophisticated emission control systems, including thermal oxidizers for organic vapor destruction and wastewater treatment systems for aqueous waste streams [17].

Green chemistry principles are increasingly being implemented in industrial benzyl stearate production, including the use of recyclable catalysts, solvent-free processes, and energy-efficient reactor designs [19]. Life cycle assessment studies are conducted to evaluate and minimize the environmental impact of production processes [16].

| Production Aspect | Industrial Method | Key Considerations |

|---|---|---|

| Reactor Design | Continuous fixed-bed | Heat and mass transfer optimization |

| Temperature Control | 40-150°C range | Energy efficiency and catalyst stability |

| Water Removal | Vacuum distillation | Equilibrium shift and energy recovery |

| Catalyst System | Immobilized/Heterogeneous | Recyclability and separation |

| Product Purity | >95% typical | Downstream purification requirements |

| Process Control | Automated systems | Real-time monitoring and optimization |

Alternative Routes: Transesterification of Triglycerides

Transesterification of triglycerides represents an alternative synthetic route for benzyl stearate production that offers several advantages including renewable feedstock utilization and simplified product separation [20] [21]. This approach involves the reaction of triglycerides containing stearic acid moieties with benzyl alcohol in the presence of appropriate catalysts [20].

The transesterification mechanism involves the cleavage of ester bonds in triglycerides and their reformation with benzyl alcohol to produce benzyl stearate and glycerol as a co-product [21]. This process can be catalyzed by either basic catalysts such as sodium methoxide or potassium methoxide, or by enzymatic catalysts including lipases [20].

Enzymatic Transesterification

Enzymatic transesterification using immobilized lipases offers significant advantages for benzyl stearate synthesis from triglyceride feedstocks [20]. The process operates under mild conditions similar to direct esterification, typically at temperatures between 40-80°C and atmospheric pressure. Novozym 435 has demonstrated excellent catalytic activity for transesterification reactions, achieving high conversion rates with good selectivity [6].

The enzymatic approach provides enhanced selectivity for specific fatty acid moieties within triglycerides, enabling the selective production of benzyl stearate from mixed triglyceride feedstocks [20]. The mild reaction conditions preserve the integrity of sensitive compounds and minimize side reactions that can occur under harsh chemical conditions [6].

Chemical Transesterification

Chemical transesterification employs basic catalysts such as sodium hydroxide, potassium hydroxide, or their corresponding alkoxides to promote the ester exchange reaction [21]. The process typically requires elevated temperatures between 60-120°C and can achieve high conversion rates within relatively short reaction times [21].

The reaction mechanism involves the formation of alkoxide intermediates that attack the carbonyl carbon of triglyceride ester bonds, leading to their cleavage and reformation with benzyl alcohol [21]. The process generates glycerol as a valuable co-product that can be recovered and utilized in other applications [20].

Process Advantages and Limitations

Transesterification routes offer several advantages including the utilization of renewable triglyceride feedstocks, simplified product separation due to immiscibility of products, and the generation of valuable glycerol co-product [20] [21]. The process can utilize various triglyceride sources including plant oils, animal fats, and waste cooking oils, contributing to sustainability objectives [21].

However, the transesterification approach also presents certain limitations including the requirement for triglyceride feedstocks with high stearic acid content, the need for glycerol separation and purification, and potential variability in feedstock composition affecting product consistency [20]. The economic viability depends on the relative costs of triglyceride feedstocks versus direct synthesis from stearic acid and benzyl alcohol [21].

| Transesterification Method | Temperature (°C) | Catalyst Type | Conversion (%) | Co-products |

|---|---|---|---|---|

| Enzymatic | 40-80 | Novozym 435 | 85-95 | Glycerol |

| Basic Catalysis | 60-120 | NaOH/KOH | 90-98 | Glycerol |

| Acid Catalysis | 80-150 | H₂SO₄ | 80-90 | Glycerol |

| Ionic Liquids | 60-100 | Various ILs | 70-85 | Glycerol |

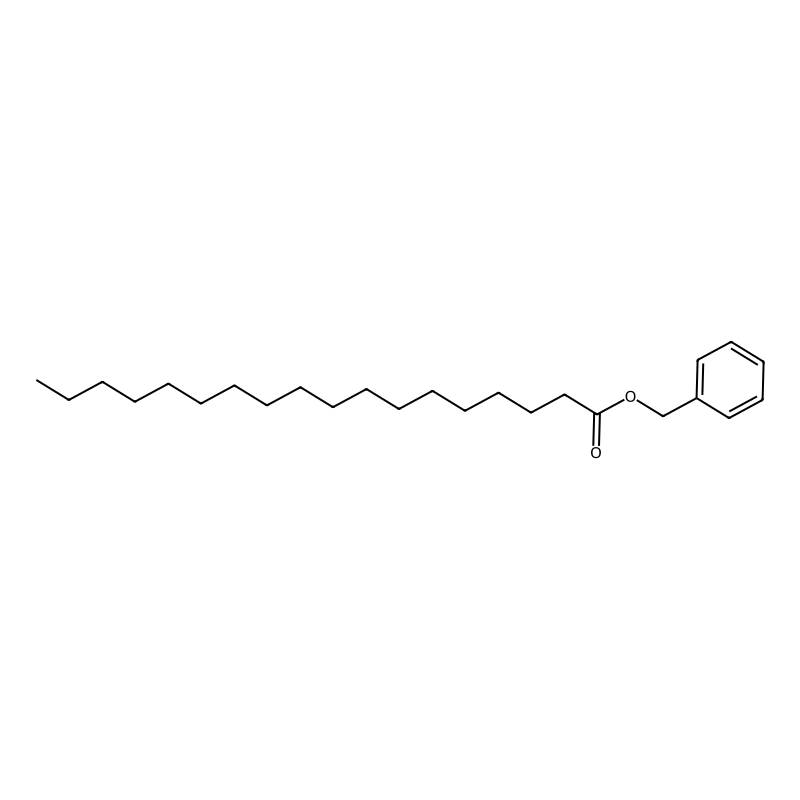

Molecular Structure and Stereochemistry

Benzyl stearate, systematically named benzyl octadecanoate, is an organic ester compound with the molecular formula C₂₅H₄₂O₂ [1]. The compound exhibits a molecular weight of 374.6 grams per mole and is classified under the Chemical Abstracts Service number 5531-65-7 [1]. The International Union of Pure and Applied Chemistry name for this compound is benzyl octadecanoate, reflecting its structural composition as an ester formed between stearic acid and benzyl alcohol [1].

The molecular structure of benzyl stearate consists of a long-chain saturated fatty acid component derived from octadecanoic acid (stearic acid) linked through an ester bond to a benzyl group . The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1, which illustrates the linear eighteen-carbon aliphatic chain connected to the carbonyl carbon of the ester functional group, with the benzyl moiety attached via the oxygen atom [1].

Structural analysis reveals that benzyl stearate possesses 19 rotatable bonds, indicating significant conformational flexibility along the aliphatic chain [1]. The compound demonstrates no defined stereochemical centers, as evidenced by zero defined atom stereocenters and zero defined bond stereocenters [1]. This absence of stereochemical complexity classifies benzyl stearate as an achiral molecule with no optical activity [3].

The International Chemical Identifier for benzyl stearate is InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3 [1]. The corresponding International Chemical Identifier Key is BPSLVNCMKDXZPC-UHFFFAOYSA-N [1]. These identifiers confirm the structural characteristics and provide unambiguous chemical identification.

The topological polar surface area of benzyl stearate measures 26.3 square angstroms, indicating limited polar character due to the presence of only two oxygen atoms in the ester functional group [1]. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, consistent with the ester functionality where the oxygen atoms can accept hydrogen bonds but no hydrogen atoms are available for donation [1]. The heavy atom count totals 27 atoms, comprising carbon and oxygen atoms exclusively [1].

Table 1: Structural Parameters of Benzyl Stearate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₄₂O₂ | [1] |

| Molecular Weight | 374.6 g/mol | [1] |

| Exact Mass | 374.318481 Da | [1] |

| Rotatable Bond Count | 19 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 27 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 320 | [1] |

Thermal Properties: Melting Point and Phase Behavior

The thermal properties of benzyl stearate exhibit characteristic behavior typical of long-chain fatty acid esters. The melting point of benzyl stearate has been reported with some variation in the literature, with values ranging from 45.8°C to 60°C [4] [5]. The most frequently cited value is 45.8°C, as reported in multiple chemical databases [4] [6]. A second experimental determination indicates a melting point range of 59.5-60°C [5], suggesting potential variation due to purity differences or measurement methodologies.

At ambient temperature and pressure conditions, benzyl stearate exists as a white waxy solid [7]. This solid state reflects the substantial intermolecular forces arising from the long aliphatic chain, which promotes crystal packing and elevated melting points compared to shorter-chain esters. The compound undergoes a solid-to-liquid phase transition upon heating above its melting point, exhibiting typical behavior for saturated fatty acid esters.

The boiling point of benzyl stearate is predicted to be 459.7°C at standard atmospheric pressure of 760 millimeters of mercury [8] [4]. This relatively high boiling point is consistent with the molecular structure, where the long hydrocarbon chain and ester functionality contribute to significant intermolecular interactions requiring substantial thermal energy for vapor phase transition.

Thermal stability analysis indicates that benzyl stearate exhibits a flash point of 100.3°C [8] [4], representing the temperature at which the compound generates sufficient vapor to form an ignitable mixture with air. This flash point value suggests moderate thermal stability under normal handling conditions but indicates the need for appropriate safety precautions during high-temperature processing.

Table 2: Thermal Properties of Benzyl Stearate

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 45.8°C | Standard pressure | [4] |

| Melting Point Range | 59.5-60°C | Standard pressure | [5] |

| Boiling Point | 459.7°C | 760 mmHg | [8] [4] |

| Flash Point | 100.3°C | Standard conditions | [8] [4] |

| Physical State | White waxy solid | Room temperature | [7] |

No documented polymorphic forms of benzyl stearate have been identified in the available literature. The absence of reported crystal polymorphism suggests either limited crystallographic investigation or inherent structural characteristics that favor a single stable crystal form under standard conditions. Further crystallographic analysis would be required to definitively establish the presence or absence of polymorphic behavior.

Solubility and Partition Coefficients

The solubility characteristics of benzyl stearate reflect its predominantly hydrophobic nature due to the long aliphatic chain component. In aqueous systems, benzyl stearate demonstrates extremely limited solubility, with a calculated water solubility of 2.3 × 10⁻⁵ grams per liter at 25°C [5]. This value represents practical insolubility in water, consistent with the hydrophobic character of long-chain fatty acid esters.

The partition coefficient between n-octanol and water, expressed as log P, provides a quantitative measure of the compound's lipophilicity. Benzyl stearate exhibits a log P value of 7.99 [8] [5], indicating extremely high lipophilic character. This elevated partition coefficient suggests strong affinity for lipid phases and minimal partitioning into aqueous environments.

In organic solvent systems, benzyl stearate demonstrates favorable solubility characteristics. The compound readily dissolves in ethanol and other alcoholic solvents, reflecting the compatibility between the ester functional group and protic organic solvents [9]. Similarly, benzyl stearate shows good solubility in most organic solvents, including hydrocarbons, ethers, and other non-polar to moderately polar organic media.

The molecular basis for these solubility patterns lies in the structural features of benzyl stearate. The long hydrocarbon chain dominates the molecular interactions, promoting compatibility with non-polar environments while limiting aqueous solubility. The ester functional group provides limited polar character but insufficient to overcome the hydrophobic contributions of the eighteen-carbon aliphatic chain.

Table 3: Solubility and Partition Properties of Benzyl Stearate

| Solvent System | Solubility/Property | Temperature | Reference |

|---|---|---|---|

| Water | 2.3 × 10⁻⁵ g/L | 25°C | [5] |

| Ethanol | Soluble | Room temperature | [9] |

| Organic Solvents | Generally soluble | Room temperature | Predicted |

| n-Octanol/Water | log P = 7.99 | Standard conditions | [8] [5] |

The topological polar surface area of 26.3 square angstroms further supports the limited aqueous solubility, as this relatively small polar surface area relative to the total molecular surface suggests minimal hydrophilic interactions [1]. The hydrogen bonding capacity, with zero donors and two acceptors, limits the formation of hydrogen bond networks with water molecules, contributing to the poor aqueous solubility profile [1].

Density and Rheological Characteristics

The density of benzyl stearate has been experimentally determined as 0.9075 grams per cubic centimeter at 50°C [8] [4] [10]. This density value indicates that benzyl stearate is less dense than water, which exhibits a density of approximately 1.0 gram per cubic centimeter at similar temperatures. The measured density reflects the influence of the long aliphatic chain, which typically reduces the overall density of organic compounds compared to more compact molecular structures.

The refractive index of benzyl stearate is 1.484 [8] [4], providing insight into the optical properties and molecular packing characteristics. This refractive index value is consistent with organic compounds containing predominantly carbon and hydrogen atoms with limited heteroatom content. The refractive index serves as an important parameter for quality control and identification purposes in analytical applications.

Comprehensive rheological characterization of benzyl stearate appears limited in the available literature. At room temperature, the compound exists in solid form, precluding conventional flow measurements that would be applicable to liquid systems. The rheological behavior in the molten state above the melting point would require specialized high-temperature rheometry to characterize viscosity and flow properties.

Table 4: Density and Physical Properties of Benzyl Stearate

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Density | 0.9075 g/cm³ | 50°C | [8] [4] [10] |

| Specific Gravity | 0.9075 | Relative to water at 4°C | Calculated |

| Refractive Index | 1.484 | Standard conditions | [8] [4] |

The absence of detailed rheological studies represents a significant gap in the characterization of benzyl stearate. Understanding the viscosity behavior as a function of temperature, particularly in the molten state, would provide valuable information for processing applications and formulation development. The high molecular weight and long-chain structure suggest that molten benzyl stearate would exhibit relatively high viscosity compared to shorter-chain esters.

Temperature-dependent density measurements would also enhance the understanding of thermal expansion characteristics and provide important data for industrial applications requiring precise volumetric calculations. The current density measurement at 50°C provides a single data point, but comprehensive thermal analysis would benefit from density measurements across a broader temperature range encompassing both solid and liquid phases.